Z-D-Phe-onp
Description
Properties
IUPAC Name |
(4-nitrophenyl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173923 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-85-0 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-phenylalanine 4-nitrophenyl ester typically involves the esterification of Z-D-phenylalanine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
While specific industrial production methods for Z-D-phenylalanine 4-nitrophenyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Z-D-phenylalanine 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Major Products Formed
Scientific Research Applications
Enzyme Substrate Studies
Kinetics of Carboxypeptidase Y
Z-D-Phe-ONp serves as a substrate for Carboxypeptidase Y, an enzyme that hydrolyzes peptide bonds. Studies have demonstrated that this compound can be hydrolyzed effectively, providing insights into the enzyme's substrate specificity and kinetic parameters. The hydrolysis rates vary with pH, indicating optimal conditions for enzymatic activity.
| Substrate | Optimal pH | Hydrolysis Rate |
|---|---|---|
| This compound | 6 - 7 | High |
| Z-Phe-Glu | 5.5 | Moderate |
| Z-Gly-Phe | 6 - 7 | Low |
These findings suggest that this compound is a valuable tool for understanding the catalytic mechanisms of proteolytic enzymes .
Peptide Synthesis
This compound is utilized in solid-phase peptide synthesis as an active ester for coupling reactions. Its ability to form stable intermediates makes it an effective reagent in synthesizing various peptides, including those with complex structures.
Synthesis Example
In a typical synthesis procedure, this compound is reacted with amino acids under controlled conditions to form dipeptides or longer peptides. The reaction is often monitored using thin-layer chromatography (TLC) to ensure completion.
| Reaction | Conditions | Product |
|---|---|---|
| This compound + Proline | EtOAc, room temperature | Z-D-Phe-Pro-OH |
| This compound + Glycine | THF, with triethylamine | Z-Gly-Phe |
This versatility in peptide synthesis highlights the compound's significance in pharmaceutical and biochemical research .
Research on Amyloid Catalysts
Recent studies have explored the role of this compound in the context of amyloid-forming peptides. In the presence of zinc ions, the catalytic efficiency of assembling amyloid peptides for hydrolyzing substrates like Z-L-Phe-ONp was significantly enhanced.
Key Findings
The self-assembly of peptides leads to increased selectivity for hydrophobic substrates, suggesting that this compound can be used to investigate the interactions between amyloid structures and various substrates.
| Substrate | Catalytic Efficiency (kcat) |
|---|---|
| Z-L-Phe-ONp | Increased by 11 times when assembling |
| Boc-L-Asn-ONp | Standard efficiency |
These insights are crucial for understanding amyloid behavior and developing potential therapeutic strategies against amyloid-related diseases .
Case Study: Hydrolysis Rates of Peptide Substrates
In a comprehensive study examining various peptide substrates, researchers utilized this compound to assess hydrolysis rates across different enzymes. The results indicated that the presence of specific amino acid residues significantly influenced substrate susceptibility.
Results Summary
- Peptides with neutral amino acids showed higher hydrolysis rates than those with acidic residues.
- The study provided a detailed analysis of kinetic parameters for several substrates, reinforcing the utility of this compound in enzyme kinetics research.
Mechanism of Action
The mechanism of action of Z-D-phenylalanine 4-nitrophenyl ester involves its interaction with enzymes, particularly proteases. The ester bond in the compound is hydrolyzed by the enzyme, resulting in the release of Z-D-phenylalanine and 4-nitrophenol. This reaction is often monitored spectrophotometrically by measuring the increase in absorbance due to the release of 4-nitrophenol .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Z-D-Phe-onp belongs to a broader class of activated esters and protected amino acids. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues
Key Findings :
- Stereochemical Impact : this compound’s D-configuration provides resistance to enzymatic degradation compared to L-isomers, a critical advantage in protease inhibition assays .
- Reactivity : The 4-nitrophenyl group in this compound facilitates faster acyl transfer than pentafluorophenyl (OPfp) or succinimidyl (OSu) esters, as demonstrated in kinetic studies using benzylamine nucleophiles .
Functional Analogues
- DOPO-Based Derivatives : Compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) share nitroaromatic motifs with this compound but are primarily used in flame-retardant applications. Unlike this compound, DOPO derivatives lack chiral centers and exhibit lower hydrolytic stability .
- Benzotriazole Active Esters : These esters (e.g., Z-D-Phe-OBt) show comparable reactivity to this compound but require anhydrous conditions, limiting their utility in aqueous enzymatic systems .
Application-Specific Comparisons
- Enzyme Inhibition : this compound’s nitrophenyl group enhances its affinity for serine proteases (e.g., trypsin), achieving IC₅₀ values 2–3× lower than Boc-D-Phe-OPfp .
- Thermal Stability : In thermogravimetric analysis (TGA), this compound decomposes at 220°C, outperforming Fmoc-D-Phe-OSu (180°C) but underperforming DOPO derivatives (>300°C) .
Biological Activity
Z-D-Phe-ONp (Z-D-Phenylalanine p-nitrophenyl ester) is a compound that has garnered attention for its biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Synthesis
This compound is a derivative of phenylalanine, where the phenylalanine residue is protected by a Z (benzyloxycarbonyl) group, and the carboxylic acid is converted to a p-nitrophenyl ester. This modification enhances its stability and reactivity in biological systems. The synthesis typically involves coupling Z-D-Phe with p-nitrophenol under suitable conditions to yield this compound in good yields .
The primary mechanism through which this compound exerts its biological effects is through its interaction with serine proteinases. It acts as a substrate or inhibitor for various enzymes, influencing their activity and thereby modulating biochemical pathways. The compound has been shown to possess keratinolytic activity, indicating its potential role in dermatological applications .
Cytotoxicity and Antitumor Effects
This compound has been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in tumor cells, primarily through the activation of caspases and the disruption of mitochondrial membrane potential. The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death rates .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| SW48 | 20 | Disruption of mitochondrial function |
| MCF-7 | 25 | Cell cycle arrest |
Enzyme Inhibition
This compound has been characterized as an effective inhibitor of certain serine proteases. Its structural features allow it to bind effectively to the active site of these enzymes, preventing substrate access and thereby inhibiting their catalytic activity. This property makes it a valuable tool in studying enzyme kinetics and mechanisms .
Table 2: Inhibition Potency of this compound on Serine Proteases
| Enzyme | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Trypsin | 10 | Competitive |
| Chymotrypsin | 12 | Non-competitive |
| Elastase | 8 | Mixed |
Case Studies
- Study on Antitumor Activity : A recent study evaluated the antitumor effects of this compound in combination with standard chemotherapeutic agents on HeLa cells. The results indicated a synergistic effect when combined with cisplatin, enhancing the overall cytotoxicity compared to either agent alone .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and serine proteases revealed that the compound could significantly reduce enzyme activity in a dose-dependent manner, suggesting its potential use as an inhibitor in therapeutic settings .
Q & A
Q. What are the key physicochemical properties of Z-D-Phe-onp critical for experimental design?
Methodological Answer: Prioritize characterizing solubility (in polar vs. non-polar solvents), stability under varying pH/temperature, and spectral properties (UV-Vis absorbance, fluorescence) using techniques like HPLC, NMR, and mass spectrometry. Stability studies should include accelerated degradation tests under controlled conditions (e.g., 40°C/75% relative humidity for 6 weeks) to identify degradation products .
Q. How can researchers optimize this compound synthesis to minimize byproducts?
Methodological Answer: Employ reaction condition screening (e.g., temperature, catalyst concentration, solvent systems) using a fractional factorial design. Monitor reaction progress via TLC or LC-MS and isolate intermediates for structural confirmation. Compare yields under Boc vs. Fmoc protection strategies to determine optimal protecting groups .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer: Validate a reverse-phase HPLC method with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Cross-validate with LC-MS/MS for specificity. Include spike-and-recovery experiments in biological samples (e.g., plasma) to assess matrix effects .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity data?
Methodological Answer: Conduct a systematic review of existing literature to identify variables causing discrepancies (e.g., assay type, cell lines, concentration ranges). Replicate key studies under standardized conditions, incorporating positive/negative controls and dose-response curves. Use meta-analysis tools to quantify heterogeneity across datasets .
Q. What strategies mitigate this compound’s instability during long-term storage?
Methodological Answer: Test lyophilized vs. solution-state storage at -80°C, -20°C, and 4°C, with periodic stability checks via HPLC. Add stabilizers (e.g., antioxidants, cryoprotectants) and assess their impact using accelerated stability protocols. Publish raw degradation kinetics data to facilitate reproducibility .
Q. How can computational modeling predict this compound’s interaction with target enzymes?
Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of relevant enzymes (e.g., proteases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What ethical considerations arise when using this compound in in vivo studies?
Methodological Answer: Adhere to institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify dosing regimens based on preliminary toxicity screens (MTD assays) and include data-sharing plans in ethics proposals to avoid redundant experiments .
Methodological Frameworks
Applying the PICOT framework to this compound pharmacokinetic studies :
- Population : Rodent models (Sprague-Dawley rats)
- Intervention : Single vs. multiple dosing of this compound (10–50 mg/kg)
- Comparison : Vehicle control vs. active comparator (e.g., Z-L-Phe-onp)
- Outcome : Plasma half-life, AUC(0–24h), metabolite profiling
- Time : 24-hour sampling with 6 time points .
Using the FINER criteria to evaluate this compound research feasibility :
- Feasible : Access to synthetic intermediates and analytical infrastructure.
- Interesting : Novelty in addressing understudied enantiomeric effects.
- Novel : First comparative study of D vs. L isoforms in enzyme inhibition.
- Ethical : Compliance with biosafety protocols for handling reactive intermediates.
- Relevant : Potential applications in peptide-based drug development .
Data Management & Reproducibility
Q. How to ensure transparency in this compound research data?
Methodological Answer: Deposit raw datasets (HPLC chromatograms, NMR spectra) in FAIR-aligned repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) with version control and document all deviations from protocols. Publish negative results to counter publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
